molecular formula C24H24BrN3O3 B12188665 (6-bromo-5-methoxy-1,2-dimethyl-1H-indol-3-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

(6-bromo-5-methoxy-1,2-dimethyl-1H-indol-3-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

Cat. No.: B12188665
M. Wt: 482.4 g/mol
InChI Key: ALLDORZURKKRII-UHFFFAOYSA-N
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Description

(6-bromo-5-methoxy-1,2-dimethyl-1H-indol-3-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a complex organic compound that features a unique combination of indole and pyridoindole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-bromo-5-methoxy-1,2-dimethyl-1H-indol-3-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyridoindole precursors, followed by their coupling through a methanone linkage. Key steps may include bromination, methoxylation, and methylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(6-bromo-5-methoxy-1,2-dimethyl-1H-indol-3-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in debromination.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while substitution of the bromine atom can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (6-bromo-5-methoxy-1,2-dimethyl-1H-indol-3-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone can be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicine, this compound may serve as a lead compound for drug development. Its structural features could be optimized to enhance its pharmacological properties and reduce potential side effects.

Industry

In industry, this compound can be utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its unique electronic properties.

Mechanism of Action

The mechanism of action of (6-bromo-5-methoxy-1,2-dimethyl-1H-indol-3-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole and pyridoindole moieties may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-bromo-5-methoxy-1,2-dimethyl-1H-indol-3-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is unique due to its combination of indole and pyridoindole structures, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel applications in various fields.

Properties

Molecular Formula

C24H24BrN3O3

Molecular Weight

482.4 g/mol

IUPAC Name

(6-bromo-5-methoxy-1,2-dimethylindol-3-yl)-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone

InChI

InChI=1S/C24H24BrN3O3/c1-13-23(16-10-22(31-4)18(25)11-21(16)27(13)2)24(29)28-8-7-20-17(12-28)15-9-14(30-3)5-6-19(15)26-20/h5-6,9-11,26H,7-8,12H2,1-4H3

InChI Key

ALLDORZURKKRII-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC(=C(C=C2N1C)Br)OC)C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)OC

Origin of Product

United States

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